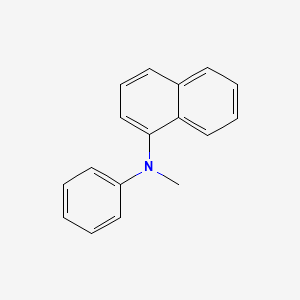
Chloro(trimethyl)silane;tetraethyl silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(trimethyl)silane;tetraethyl silicate is a chemical compound with significant applications in various fields. It is known for its unique properties and reactivity, making it valuable in industrial and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of silicic acid (H4SiO4), tetraethyl ester, hydrolysis products with chlorotrimethylsilane involves the hydrolysis of tetraethyl orthosilicate in the presence of chlorotrimethylsilane. The reaction typically occurs under controlled conditions to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis reactions, often using automated systems to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis to form silicic acid and ethanol.
Condensation: It can undergo condensation reactions to form siloxane bonds.
Substitution: The compound can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace ethoxy groups.
Major Products:
Hydrolysis: Silicic acid and ethanol.
Condensation: Siloxane polymers.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Applications De Recherche Scientifique
Chloro(trimethyl)silane;tetraethyl silicate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various silicon-based materials.
Biology: Employed in the preparation of biocompatible materials for medical implants and drug delivery systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Mécanisme D'action
The compound exerts its effects through the formation of siloxane bonds, which are crucial for its applications in material science. The hydrolysis and condensation reactions lead to the formation of a network of siloxane bonds, providing structural integrity and stability to the materials.
Comparaison Avec Des Composés Similaires
Tetraethyl orthosilicate: A precursor for silicic acid (H4SiO4), tetraethyl ester.
Chlorotrimethylsilane: Used in the synthesis of various silicon-based compounds.
Hexamethyldisiloxane: Another silicon-based compound with similar applications.
Uniqueness: Chloro(trimethyl)silane;tetraethyl silicate is unique due to its ability to form stable siloxane bonds, making it highly valuable in the synthesis of advanced materials with specific properties.
Propriétés
Numéro CAS |
68440-59-5 |
|---|---|
Formule moléculaire |
C11H29ClO4Si2 |
Poids moléculaire |
316.97 g/mol |
Nom IUPAC |
chloro(trimethyl)silane;tetraethyl silicate |
InChI |
InChI=1S/C8H20O4Si.C3H9ClSi/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-8H2,1-4H3;1-3H3 |
Clé InChI |
AXPLUGRDYGXLRW-UHFFFAOYSA-N |
SMILES |
CCO[Si](OCC)(OCC)OCC.C[Si](C)(C)Cl |
SMILES canonique |
CCO[Si](OCC)(OCC)OCC.C[Si](C)(C)Cl |
Key on ui other cas no. |
68440-59-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-enyl butyrate](/img/structure/B1604768.png)





![Glycine, N-[(butylamino)carbonyl]-](/img/structure/B1604776.png)




